Boc-Metyr(Me)-OH DCHA
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Overview
Description
“Boc-Metyr(Me)-OH DCHA” seems to be a compound involving an amino acid derivative. “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group . “Metyr(Me)” could refer to a modified tyrosine amino acid, and “OH DCHA” might refer to a hydroxyl group and dicyclohexylamine, respectively .
Molecular Structure Analysis
The molecular structure would depend on the specific modifications represented by “Metyr(Me)” and “OH DCHA”. The Boc group would add a tert-butoxycarbonyl structure to the molecule .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure of the molecule. The Boc group generally makes compounds more lipophilic .Scientific Research Applications
Dynamic Combinatorial Chemistry (DCC)
Dynamic combinatorial chemistry has been a focal point of research, providing insights into enzyme inhibition through the reversible formation of boronate esters. This approach has proven beneficial in identifying ligands for biomacromolecules, employing reactions suitable for aqueous solutions and enabling the study of complex molecular systems (Leung et al., 2011). Additionally, DCC serves as a tool for facilitating the identification of inhibitors for protein targets, underscoring its utility in drug discovery and the development of therapeutic agents (Mondal & Hirsch, 2015).
Synthesis of Organic/Inorganic Hybrid Materials
The creation of silica–triazine hybrids through the reaction of silanol groups with specific chloro-triazine compounds and subsequent acylation demonstrates the versatility of Boc-protected amino acids in material science. These hybrids have shown to effectively reduce friction, providing insights into the development of novel materials for tribological applications (Kaminski et al., 2006).
Catalysis and Chemical Reactions
Research into the catalytic potential of C-doped boron nitride fullerenes for methanol dehydrogenation illustrates the importance of novel catalysts in chemical transformations. These studies have revealed that such catalysts can effectively lower activation energy barriers, facilitating more efficient reaction pathways (Esrafili & Nurazar, 2014).
Environmental Applications
In environmental science, the utilization of boron-doped diamond electrodes for the degradation of pollutants highlights the role of advanced materials in water treatment. These electrodes have been effective in the complete mineralization of contaminants, offering a promising approach to addressing pollution (Polcaro et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWIMOMDIMBKW-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673998 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Metyr(Me)-OH DCHA | |
CAS RN |
135103-27-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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